7-Methoxy-indole-1-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(7-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
QRFGXMBYWBGVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)O |
Origin of Product |
United States |
Contextualization Within Indole Chemistry and Derivatives
7-Methoxy-indole-1-acetic acid is a derivative of indole (B1671886), a bicyclic aromatic molecule composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. smolecule.com The indole structure is a common scaffold in numerous natural and synthetic compounds with significant biological activities. irjmets.comnih.gov The chemical reactivity of this compound is shaped by the indole core and its substituents. The methoxy (B1213986) group at the 7-position increases the electron density of the indole ring, making it more prone to electrophilic substitution reactions such as nitration and acylation, primarily at the C-2 and C-3 positions. smolecule.com The carboxylic acid group can be converted into various derivatives, such as esters and amides, enabling the creation of compounds with customized properties. smolecule.com
Relationship to Indole 3 Acetic Acid Iaa and Auxin Analogs
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring plant hormone of the auxin class and a well-studied derivative of indole (B1671886). wikipedia.org As an analog of IAA, 7-Methoxy-indole-1-acetic acid can influence plant growth and development, potentially acting as a plant hormone or regulator. smolecule.com While IAA is primarily synthesized in the apex and young leaves of plants, synthetic analogs like this compound are valuable tools in agricultural practices for potentially improving crop yields and plant health. smolecule.comwikipedia.org
Significance As a Chemical Probe in Biological Systems Research
7-Methoxy-indole-1-acetic acid serves as a valuable chemical probe in biological research for investigating indole-related pathways in both plants and animals. smolecule.com Its structural similarity to endogenous molecules allows it to interact with various biological systems. For instance, studies have explored its binding affinity for receptors like serotonin (B10506) receptors to understand its potential neuropharmacological effects. smolecule.com Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and may have anti-inflammatory effects, making it a subject of interest for therapeutic applications in conditions related to oxidative stress and inflammation. smolecule.com
Historical Perspectives in Indole Compound Investigations
Strategies for Indole Core Construction
The formation of the bicyclic indole nucleus is a cornerstone of this synthetic challenge. Several classical and modified indole synthesis reactions are employed, each with distinct advantages and limitations, particularly when applied to precursors bearing methoxy (B1213986) substituents.
The Fischer indole synthesis is a venerable and widely used method for creating indoles by heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. nih.gov However, its application to the synthesis of 7-methoxyindoles is not straightforward. Research has shown that the Fischer indole synthesis using 2-methoxyphenylhydrazone precursors can be problematic. For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone under acidic conditions (HCl/EtOH) can yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product, with the desired ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts. scispace.com This abnormal reaction involves cyclization occurring on the side of the benzene (B151609) ring that bears the methoxy group, which is an unusual outcome. scispace.com This peculiarity makes the direct and efficient synthesis of 7-methoxyindole (B1360046) via the traditional Fischer method challenging. scispace.com
| Precursor | Conditions | Products | Key Finding |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | The presence of a C2-methoxy group on the phenylhydrazone can lead to abnormal cyclization and low yields of the desired 7-methoxyindole. scispace.com |
The Bischler indole synthesis, which classically involves the reaction of an α-haloketone with an excess of an aniline, is another established route for indole formation. chim.it While historically limited by harsh reaction conditions and the accessibility of α-haloketones, it has been adapted for the preparation of methoxy-activated indoles. chim.itresearchgate.netresearchgate.net Modified Bischler methods have been developed to overcome some of the classical limitations. For example, a modified approach involving a carbenoid N-H insertion reaction followed by an ion-exchange mediated cyclization was used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. researchgate.net This demonstrates the utility of Bischler-type strategies for constructing indole rings with multiple methoxy substituents, which can be relevant for analogs of this compound. researchgate.net
The Hemetsberger indole synthesis provides a reliable route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamate esters. nih.govresearchgate.net These starting materials are typically prepared from an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. nih.gov This method is among the most common strategies for preparing methoxy-activated indoles. researchgate.net Its effectiveness is highlighted by the synthesis of 2-carbomethoxy-6-methoxyindole on a 300-gram scale, which was achieved in 89% yield. nih.gov The Hemetsberger-Knittel methodology has also been utilized for the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate. bhu.ac.in The reaction proceeds via a nitrene intermediate formed during the thermolysis of the azido (B1232118) ester in a high-boiling solvent like xylene. nih.govresearchgate.net
| Starting Materials | Reaction Type | Product | Yield |
| 3-Methoxybenzaldehyde, Ethyl azidoacetate | Hemetsberger Synthesis | Ethyl 6-methoxyindole-2-carboxylate | 89% |
| 5,6,7-Trimethoxy benzaldehyde, Ethyl azidoacetate | Hemetsberger-Knittel methodology | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 79% (after methylation) |
Reductive cyclization of ortho-substituted nitroarenes is a powerful strategy for indole synthesis. A prominent example is the reductive cyclization of o,β-dinitrostyrenes, pioneered by Nenitzescu. acs.org This approach has been successfully extended to the large-scale synthesis of 2-alkyl-7-methoxyindoles. acs.org The process involves the condensation of an o-nitrobenzaldehyde (e.g., 3-methoxy-2-nitrobenzaldehyde) with a nitroalkane to form a dinitrostyrene derivative. acs.orgdiva-portal.org Subsequent reductive cyclization, often using catalytic hydrogenation (e.g., H2, Pd/C) or iron in acetic acid, affords the target indole. acs.orgacs.org This method has been used to prepare 7-methoxyindole itself, which served as a key starting material in the synthesis of the insect antifeedant dithyreanitrile. acs.orgresearchgate.net
| Precursor | Conditions | Product | Yield |
| 3-Methoxy-β-methyl-2,β-dinitrostyrene | H₂, 10% Pd/C | 7-Methoxy-2-methylindole | 62% acs.org |
| o,β-Dinitrostyrenes | Fe/HOAc or Catalytic Hydrogenation | Various Indoles | Excellent yields acs.orgresearchgate.net |
| 3-Methoxy-2-nitrobenzaldehyde (B1294539) and Nitroethane | Cascade reaction (Henry, condensation, reductive annulation) | 7-Methoxy-2-methylindole | Not specified diva-portal.org |
Introduction of the Methoxy Group at the 7-Position
Rather than building the indole core from a methoxy-substituted precursor, an alternative strategy involves introducing the methoxy group onto a pre-formed indole ring. This requires highly regioselective methods to target the C7 position, which is often less reactive than other positions like C3 or C2.
Directly methoxylating an indole at the C7 position is challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3. bhu.ac.in Therefore, multi-step strategies are often employed.
One effective, though indirect, method is a C7-hydroxylation followed by O-methylation. A transition-metal-free, boron-mediated protocol has been developed for the highly regioselective C7-hydroxylation of indoles. scispace.comresearchgate.net The process involves a cascade of C-H borylation at the C7 position using boron tribromide (BBr₃), followed by oxidation with a reagent like sodium perborate (B1237305) (NaBO₃·4H₂O) to yield the 7-hydroxyindole (B18039). researchgate.net The resulting 7-hydroxyindole can then be O-methylated using standard reagents such as dimethyl sulfate (B86663) or methyl iodide to furnish the 7-methoxyindole. nih.gov
Another powerful strategy for achieving regioselectivity is through directed ortho-lithiation. This requires protecting the acidic N-H proton with a suitable directing group, such as a pivaloyl (Piv), phenylsulfonyl (PhSO₂), or tert-butoxycarbonyl (Boc) group. researchgate.netbhu.ac.incore.ac.uk Treatment with a strong base like n-butyllithium can then lead to lithiation at the C2 or C7 position. By carefully choosing the protecting group and reaction conditions, lithiation can be directed to C7. Subsequent reaction with a suitable methoxy-donating electrophile would install the desired group.
Transition-metal-catalyzed C-H functionalization using a directing group on the indole nitrogen is a modern approach to achieve C7 selectivity. nih.govresearchgate.net For example, a di-tert-butylphosphine (B3029888) (PtBu₂) group on the indole nitrogen can direct rhodium catalysts to achieve selective C7-arylation, olefination, and methylation. nih.gov While direct C7-methoxylation via this route is less common, these methods establish the principle of directing reactivity to the C7 position, which is a critical step in the synthesis of the target compound.
| Strategy | Key Reagents | Intermediate/Product | Key Feature |
| C7-Hydroxylation / O-Methylation | 1. BBr₃, 2. NaBO₃·4H₂O, 3. Dimethyl sulfate | 7-Hydroxyindole / 7-Methoxyindole | Metal-free, highly regioselective C7-hydroxylation. scispace.comresearchgate.netnih.gov |
| Directed ortho-Lithiation | N-protecting group (e.g., Piv, PhSO₂), n-BuLi, Electrophile | 7-Substituted Indole | Directing group controls site of metallation. researchgate.netcore.ac.uk |
| Directed C-H Functionalization | N-PtBu₂ directing group, Rhodium catalyst | C7-Functionalized Indole | High regioselectivity for C7 functionalization. nih.gov |
Precursor Design for 7-Methoxy-Indole Synthesis
The effective synthesis of the target compound is highly dependent on the strategic construction of the 7-methoxyindole core. Research has focused on various precursors and cyclization strategies to build this scaffold. A key intermediate in many synthetic routes is 7-methoxy-1H-indole or its substituted analogs.
One prominent approach begins with substituted nitroarenes. For instance, 2-methyl-7-methoxyindole can be synthesized from 3-methoxy-2-nitrobenzaldehyde. rsc.org This method involves a sequence of reactions including a Henry reaction (a nitroaldol reaction), condensation, reductive annulation, and deaminative aromatization. rsc.org The Henry reaction, which is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, is crucial for forming the carbon-carbon bond necessary for the ultimate indole ring structure. rsc.orgresearchgate.net
A general and effective method for preparing 2-alkyl-7-methoxyindoles relies on the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. semanticscholar.org The synthesis of these dinitrostyrene precursors is a critical step, which itself starts from 3-methoxy-2-nitrobenzaldehyde and a corresponding nitroalkane. semanticscholar.orgresearchgate.net The reaction sequence typically involves:
A Henry reaction between 3-methoxy-2-nitrobenzaldehyde and a nitroalkane to form a 1-(2-nitroaryl)-2-nitroalkanol intermediate. researchgate.netsemanticscholar.org
Dehydration of this nitroalkanol to yield the key 1-(2-nitroaryl)-2-nitroalkene (or β-alkyl-3-methoxy-2,β-dinitrostyrene) intermediate. semanticscholar.org
This strategy is notable for its efficiency and applicability to large-scale synthesis. semanticscholar.org Classical indole syntheses like the Fischer, Bischler, and Madelung methods have been reported to be less effective for producing 2-alkyl-7-methoxyindoles, often resulting in low yields. semanticscholar.org
| Precursor | Starting Material(s) | Key Reaction Type | Reference |
| 2-Methyl-7-methoxyindole | 3-Methoxy-2-nitrobenzaldehyde | Henry reaction, Reductive annulation | rsc.org |
| 1-(2-Nitroaryl)-2-nitroalkenes | 3-Methoxy-2-nitrobenzaldehyde, Nitroalkanes | Henry reaction, Dehydration | semanticscholar.org |
| 7-Methoxy-1H-indole | 4-Amino-3-methoxybenzoic acid | Multi-step reaction | chemicalbook.com |
Acetic Acid Moiety Functionalization at the 1-Position
Once the 7-methoxyindole nucleus is obtained, the next critical step is the introduction of the acetic acid group at the indole nitrogen (the 1-position). This is typically achieved through N-alkylation with a reagent containing a two-carbon chain that can be subsequently converted to a carboxylic acid, or more directly with a haloacetic acid ester.
Direct carboxylation at the N-1 position can be challenging, with functionalization often competing at the C-3 position, which is electronically richer. However, general methods for indole functionalization can be adapted. One approach involves the introduction of the acetic acid moiety through carboxylation reactions, for example, using carbon dioxide under basic conditions, or via esterification with reagents like acetic anhydride. smolecule.com
More commonly, the acetic acid side chain is introduced via N-alkylation using an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to the free carboxylic acid. The esterification step is thus integral to the N-alkylation strategy and also serves to produce ester derivatives which can be useful intermediates or final products themselves. acs.orgbeilstein-journals.org The direct conversion of the carboxylic acid group into various ester or amide derivatives is a common subsequent reaction for creating compound libraries with tailored properties. smolecule.com
N-alkylation is the most prevalent strategy for attaching the acetic acid side chain to the 7-methoxyindole core. The general protocol involves the deprotonation of the indole nitrogen with a base, creating a nucleophilic indole anion, which then attacks an electrophilic alkylating agent. semanticscholar.orggoogle.com
A typical procedure for synthesizing this compound would involve:
Treating 7-methoxy-1H-indole with a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). semanticscholar.orgnih.gov
Adding an alkylating agent, such as ethyl bromoacetate. The indole anion displaces the bromide to form ethyl 7-methoxy-indole-1-acetate.
Hydrolyzing the resulting ester, for example with sodium hydroxide in an alcohol-water mixture, to yield the final this compound product. semanticscholar.org
This method has been successfully used to attach various side chains to the indole nitrogen. For example, the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride using KOH in DMSO proceeds smoothly, demonstrating the robustness of this approach. semanticscholar.org
| Indole Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |
| 7-Methoxy-2-methylindole | 4-(2-Chloroethyl)morpholine HCl | KOH / DMSO | N-alkylated indole | semanticscholar.org |
| 7-Methoxyindole | 1-Bromobutane | General procedure | N-butylated indole | nih.gov |
| 5-Bromoindole | Dimethyl carbonate (DMC) | DABCO / DMA | N-methylated indole | google.com |
| 5-Methoxyindole | N/A | KOH / DMF | N-alkylated indole | nih.gov |
Large-Scale Synthesis Approaches for 2-Alkyl-7-methoxyindoles
The need for significant quantities of 2-alkyl-7-methoxyindoles, as crucial intermediates for various drug discovery programs, has driven the development of efficient large-scale synthetic methods. semanticscholar.org A general and practical approach has been established that avoids the drawbacks of classical methods, which are often low-yielding or require impractical conditions (e.g., high temperatures, use of hazardous reagents) for this specific substitution pattern. semanticscholar.org
Henry Reaction: 3-Methoxy-2-nitrobenzaldehyde is reacted with a nitroalkane (e.g., nitroethane, nitropropane) in the presence of a base to form a 1-(3-methoxy-2-nitrophenyl)-2-nitroalkanol.
Dehydration: The resulting nitroalkanol is dehydrated to give the corresponding β-alkyl-3-methoxy-2,β-dinitrostyrene intermediate.
Reductive Cyclization: The dinitrostyrene is then subjected to reductive cyclization. A particularly effective method uses zinc powder in refluxing acetic acid, which cleanly affords the target 2-alkyl-7-methoxyindole in high yield (e.g., 94%). semanticscholar.org
This pathway has proven to be versatile, working well for the preparation of other indole analogs, including those with different alkyl groups at the 2-position and variations on the benzene ring. semanticscholar.org
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Henry Reaction | 3-Methoxy-2-nitrobenzaldehyde, Nitroalkane, Base | Good | researchgate.netsemanticscholar.org |
| 2 | Dehydration | Nitroalkanol intermediate | Good | semanticscholar.org |
| 3 | Reductive Cyclization | Dinitrostyrene intermediate, Zinc powder, Acetic acid | Excellent (e.g., 94%) | semanticscholar.org |
Synthesis of Derivatives and Analogs of this compound
The indole-1-acetic acid scaffold serves as a versatile template for the synthesis of a wide range of derivatives, often explored for their potential biological activities.
Starting from an indole acetic acid core, numerous derivatives can be generated by modifying the carboxylic acid functional group or by further substitution on the indole ring system. nih.gov The carboxylic acid is a versatile handle for creating amides, esters, and hydrazides, which can be precursors to more complex heterocyclic systems. researchgate.netrsc.org
For example, indole acetic acid can be converted to its corresponding acid hydrazide by reacting the ethyl ester with hydrazine (B178648). researchgate.net This hydrazide intermediate can then be used to synthesize:
Hydrazones: by condensation with various aldehydes. researchgate.net
Pyridazinones: by reaction with acid anhydrides like maleic or phthalic anhydride. researchgate.net
Furthermore, the indole acetic acid itself can be condensed with other molecules to build fused ring systems. Reaction with o-phenylenediamine (B120857) or o-aminophenol can yield benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively. researchgate.net
More complex structural modifications have been reported in the development of potent drug candidates. For instance, extensive structure-activity relationship (SAR) studies have led to the optimization of indole acetic acid derivatives as selective CRTH2 receptor antagonists. nih.gov These efforts involved significant modifications, leading to complex structures such as tetrahydrocarbazole derivatives, demonstrating the adaptability of the indole acetic acid framework in medicinal chemistry. nih.gov Another example includes the synthesis of 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives, which are related to the anti-inflammatory drug Etodolac. mostwiedzy.pl
| Derivative Class | Synthetic Precursor | Key Reagents/Reaction | Reference |
| Hydrazones | Indole acetic acid hydrazide | Aldehydes | researchgate.net |
| Pyridazinones | Indole acetic acid hydrazide | Acid anhydrides | researchgate.net |
| Benzimidazoles | Indole acetic acid | o-Phenylenediamine | researchgate.net |
| Tetrahydrocarbazole derivatives | Indole acetic acid analogs | Multi-step optimization | nih.gov |
| Tetrahydropyrano-indoles | 7-Ethyltryptophol | 3-Methoxy-2-pentenoic acid, methyl ester | google.com |
| Sulfonate esters | N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide | Substituted sulfonyl chlorides | rsc.org |
Methoxy-Activated Indole Carbohydrazides
The synthesis of methoxy-activated indole carbohydrazides often begins with appropriately substituted methoxyindoles. A general and effective method involves the conversion of an indole-2-carboxylate (B1230498) ester into its corresponding carbohydrazide (B1668358). derpharmachemica.com For instance, ethyl 5-methoxyindole-2-carboxylate can be transformed almost quantitatively into 5-methoxyindole-2-carbohydrazide. derpharmachemica.com This carbohydrazide can then be further modified, for example, by tosylation and subsequent reaction with anhydrous sodium carbonate in ethylene (B1197577) glycol to yield 5-methoxyindole-2-carbaldehyde. derpharmachemica.com
A new series of indole-7-carbohydrazides has been synthesized starting from readily available 3-phenyl and 2,3-diphenyl 4,6-dimethoxyindoles. bayburt.edu.tr The structural confirmation of these novel compounds was achieved using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, as well as single-crystal X-ray diffraction. bayburt.edu.tr
Another approach involves the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. The synthesis starts with the catalytic hydrogenation of a nitro group on an indole precursor, followed by reaction with triphosgene. nih.gov The resulting intermediate is then reacted with a substituted benzene-1,3-diamine to form an ethyl carboxylate derivative. nih.gov This ester is subsequently treated with hydrazine hydrate (B1144303) to produce the desired carbohydrazide, which can be further reacted with various aldehydes to generate a library of derivatives. nih.gov
The following table summarizes the synthesis of some methoxy-indole carbohydrazide derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 5-methoxyindole-2-carboxylate | Hydrazine hydrate | 5-Methoxyindole-2-carbohydrazide | ~100% | derpharmachemica.com |
| 4,6-dimethoxy-2,3-diphenylindole-7-carbaldehyde | Hydrazine hydrate | 4,6-dimethoxy-2,3-diphenylindole-7-carbohydrazone | - | dergipark.org.tr |
| Ethyl 4-(3-(4-methyl-3-((4-(pyridin-3-yl)-pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carboxylate | Hydrazine hydrate, ethanol, reflux | 4-(3-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carbohydrazide | - | nih.gov |
| N'-(5-Methoxy-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | Glacial acetic acid, reflux | N'-(5-Methoxy-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | 80% | nih.gov |
Bis-Indole Systems Containing Methoxy Moieties
Bis-indole alkaloids, which consist of two indole units often connected by a heterocyclic linker, represent an important structural class with diverse biological activities. chim.it The synthesis of bis-indoles with methoxy substituents has been a focus of research to explore their chemical and biological properties.
One synthetic strategy involves the reaction of two equivalents of an indole with a suitable aldehyde in the presence of an acid catalyst. For example, bis-indole analogs have been synthesized by reacting indole with methyl-4-formylbenzoate in acetic acid to form an ester intermediate. nih.gov This intermediate is then treated with hydrazine hydrate and subsequently with various isothiocyanates to produce a range of bis-indole derivatives. nih.gov
Another approach focuses on creating linkages at different positions of the indole ring. For instance, the synthesis of 7,7'-, 2,2'-, and 2,7'-linked bis-indole derivatives with linkers such as –CO–NH–NH–CO– and –CO–CO–NH–NH–CO– has been reported. chim.it The construction of 3-substituted 7,7'-linked systems can utilize various linkers like amide, imine, amine, and hydrazide. chim.it
The synthesis of bis(4,6-dimethoxy-2,3-diphenyl)methane has been achieved, and its subsequent bromination with N-bromosuccinimide (NBS) yields the corresponding bis(5-bromo-4,6-dimethoxy-2,3-diphenyl)methane. dergipark.org.tr This highlights a method for further functionalization of methoxy-activated bis-indole systems.
The table below provides examples of synthetic methods for bis-indole systems with methoxy groups:
| Starting Indole | Coupling Partner/Linker | Reagents and Conditions | Product | Reference |
| Indole | Methyl-4-formylbenzoate | Acetic acid, reflux | Methyl 4-(di(1H-indol-3-yl)methyl)benzoate | nih.gov |
| 4,6-dimethoxy-2,3-diphenylindole | N/A | N-bromosuccinimide (NBS) | bis(5-bromo-4,6-dimethoxy-2,3-diphenyl)methane | dergipark.org.tr |
| 6-methoxyindole (B132359) isomer | 3-(bromomethyl)indole | Schollkopf chiral auxiliary, four synthetic steps | Dipeptide precursor to Tryprostatin A | rsc.org |
Heterocyclic Fused Indole Systems (e.g., Pyrano[3,4-b]indole-1-acetic acid)
The synthesis of heterocyclic fused indole systems, such as pyrano[3,4-b]indoles, often involves the construction of the pyran ring onto the indole core. These compounds are of interest due to their structural relationship with biologically active molecules.
A common method for constructing the pyrano[3,4-b]indole scaffold is through the reaction of tryptophol (B1683683) with a β-keto ester or a similar precursor. For the synthesis of 1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, tryptophol is reacted with levulinic acid in the presence of phosphorus pentoxide. google.com The resulting ester, 1-methyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid ethyl ester, is then hydrolyzed to the final acid product. google.com
More recent developments include the use of rhodaelectro-catalyzed double dehydrogenative Heck reactions. acs.org This method allows for the synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes, utilizing the carboxyl group as a directing group for C-H activation. acs.org
The Pechmann condensation is another valuable tool for synthesizing pyranoindoles. For example, the reaction of 5-hydroxyindole (B134679) with 2-ethoxycarbonylcyclohexanone in the presence of methanesulfonic acid yields a pyranocoumarin, which can be further modified. mdpi.com Depending on the starting hydroxyindole, different isomers such as pyrano[3,2-f] and [2,3-g]indoles can be obtained. mdpi.com
The following table illustrates synthetic routes to pyrano[3,4-b]indole systems:
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| Tryptophol, levulinic acid | Phosphorus pentoxide, benzene | 1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid | google.com |
| Indole-2-carboxylic acids, alkenes | Rhodaelectro-catalysis | Pyrano[3,4-b]indol-1(9H)-ones | acs.org |
| 5-hydroxyindole, 2-ethoxycarbonylcyclohexanone | Methanesulfonic acid | Pyrano[2,3-f]indole derivative | mdpi.com |
| 6-hydroxyindole, acetoacetic ester | N/A | Mixture of pyrano[3,2-f] and [2,3-g]indoles | mdpi.com |
Plant Growth Regulation Research
The indole nucleus is a significant structural component in many biologically active compounds, including the well-known plant hormone indole-3-acetic acid (IAA). derpharmachemica.comwikipedia.org Derivatives of indole, such as this compound, have been the subject of research to understand how substitutions on the indole ring influence their biological activities, particularly in the realm of plant growth regulation.
This compound is recognized as an analog of indole-3-acetic acid (IAA), the most common natural plant auxin. smolecule.com As an analog, it is investigated for its potential to mimic or modulate the effects of natural auxins in plants. smolecule.com The core function of auxins is to regulate plant growth and development, and synthetic analogs are often created to explore or enhance specific aspects of this regulation. sphinxsai.commedchemexpress.com The presence of a methoxy group at the 7-position of the indole ring is a key structural feature that differentiates it from IAA and influences its biological activity. smolecule.comchim.it Research into various indole derivatives aims to identify compounds with potent and specific activities, which can be valuable for both agricultural applications and as tools for studying plant physiological processes. derpharmachemica.comsmolecule.com
A primary role of auxins in plants is the stimulation of cell elongation and cell division, which are fundamental processes for growth. sphinxsai.comfrontiersin.org Research on auxin analogs, including those with methoxy substitutions, often investigates their capacity to induce these cellular responses. For instance, studies on related compounds like 5-methoxyindole-3-acetic acid have demonstrated auxin-like activity by promoting cell elongation and division in plant tissues. ontosight.ai While direct studies on this compound's specific effects on cell elongation and division are not extensively detailed in the provided results, the general understanding of auxin analogs suggests it would likely influence these processes. smolecule.comcymitquimica.com The evaluation of such compounds often involves bioassays that measure the elongation of coleoptile or hypocotyl segments as an indicator of auxin activity. nih.gov
To understand the specific effects of the 7-methoxy substitution, comparative studies with the parent compound, indole-3-acetic acid (IAA), are essential. cymitquimica.com Such studies help to elucidate how the addition of the methoxy group at the 7-position alters the molecule's biological activity. smolecule.com These comparisons can reveal differences in potency, specificity, and the range of physiological responses elicited by the analog versus the natural hormone. wikipedia.org For example, the introduction of a methoxy group can affect the molecule's electronic properties and its ability to interact with auxin receptors and signaling components. chim.it While detailed comparative data for this compound was not available in the search results, the general approach in the field involves parallel testing of the analog and IAA in various plant bioassays.
Investigation of Antioxidant Properties
Indole derivatives are not only studied for their plant growth-regulating activities but also for other biological properties, including antioxidant potential. nih.gov The indole nucleus can act as a scaffold for designing molecules with diverse pharmacological effects. derpharmachemica.com
Research has indicated that indole compounds can possess antioxidant properties, with the ability to scavenge free radicals. smolecule.comsmolecule.com The mechanism of antioxidant action is often attributed to the electron-rich nature of the indole ring, which can donate electrons to neutralize reactive oxygen species (ROS). chim.it The presence of substituents like methoxy groups can further enhance this activity. nih.gov Studies on various indole-3-acetic acid analogs have shown that the introduction of electron-donating groups, such as a methoxy group, can lead to significant antioxidant activity. eurjchem.com The antioxidant potential of these compounds is typically evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. eurjchem.com
Protective Effects against Oxidative Stress in Biological Models
Research indicates that this compound exhibits protective effects against oxidative stress in various biological systems. smolecule.com Studies have demonstrated its capacity to scavenge free radicals, which are highly reactive molecules that can damage cells. smolecule.com This antioxidant activity suggests its potential in mitigating conditions related to oxidative stress. smolecule.com
In neuronal cells, derivatives of methoxy-indole acetic acid have shown promise in protecting against oxidative damage. For instance, certain indole compounds are known to reduce levels of reactive oxygen species (ROS), thereby offering cytoprotective effects. researchgate.net Specifically, indole-3-acetic acid (IAA), a related compound, has been shown to protect against oxidative stress by upregulating antioxidant defense systems. nih.govmdpi.com This includes both non-enzymatic antioxidants like glutathione (B108866) and ascorbate, and enzymatic antioxidants such as catalase, superoxide (B77818) dismutase, and guaiacol (B22219) peroxidase. nih.gov
Furthermore, some indole derivatives have been found to be potent hydroxyl radical scavengers, effectively neutralizing these damaging free radicals through electron donation. plos.org The introduction of a methoxy group to the indole structure can enhance its antioxidant properties. nih.goveurjchem.com Studies on related methoxyindole derivatives have shown their ability to inhibit lipid peroxidation, a key process in cellular oxidative damage. nih.gov For example, 5-methoxy-3-indoleacetic acid has been investigated for its ability to prevent the oxidation of lipids. nih.gov
The protective mechanism of these indole compounds often involves the stabilization of the indolyl radical and the presence of an unsubstituted indole nitrogen atom. nih.gov Theoretical and experimental data confirm the beneficial interactions between C-3 substituted indole derivatives and cell membranes under oxidative stress conditions. nih.gov
Research into Anti-inflammatory Effects
Inhibition of Inflammatory Pathways in Cellular Models
Studies suggest that this compound and its derivatives may inhibit inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases. smolecule.comresearchgate.netgoogle.com The indole nucleus is a core structure in many compounds with anti-inflammatory properties. rjptonline.orgijpsr.com
Derivatives of indole-3-acetic acid have been synthesized and evaluated for their anti-inflammatory activity. rjptonline.org Some of these compounds have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. rjptonline.org The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate various signaling pathways involved in inflammation. researchgate.net
Research on related methoxy-indole derivatives has demonstrated their potential as anti-inflammatory agents. chim.it For example, certain methoxy-substituted indole oxime derivatives have been reported to have analgesic and anti-inflammatory activity. chim.it The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of inflammatory mediators. nih.gov
Modulatory Effects on Inflammatory Mediators
This compound and related compounds have been shown to modulate the activity of various inflammatory mediators. smolecule.com Indole derivatives can inhibit the production of hypochlorous acid by activated leukocytes, a potent oxidant involved in tissue damage during chronic inflammation. scielo.br This inhibition is attributed to the modulation of myeloperoxidase (MPO) activity. scielo.br
Furthermore, some methoxy-substituted indoles have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS). nih.gov For instance, 7-methoxyindazole, a related compound, has been shown to be an inhibitor of nNOS activity both in vitro and in vivo. nih.gov This suggests that methoxyindoles may have a role in modulating nitric oxide-related inflammatory processes.
The anti-inflammatory activity of indole compounds is also linked to their antioxidant properties, as oxidative stress is closely associated with inflammation. researchgate.net By scavenging free radicals and reducing oxidative damage, these compounds can indirectly mitigate the inflammatory response.
Studies on Antimicrobial Activity
Antibacterial Efficacy in Microbial Cultures
Derivatives of indole acetic acid have been synthesized and tested for their antibacterial properties. researchgate.net Some of these synthesized compounds have demonstrated significant antimicrobial activities against various bacterial strains. nih.govresearchgate.net The indole nucleus is a common feature in many compounds exhibiting antibacterial activity. nih.govsamipubco.com
The introduction of different functional groups to the indole acetic acid structure can influence its antibacterial efficacy. For instance, the condensation of indole acetic acid with other heterocyclic moieties has yielded compounds with notable antimicrobial properties. researchgate.net Studies have reported the synthesis of indole derivatives with good activity against both Gram-positive and Gram-negative bacteria. samipubco.com
Specifically, certain Schiff base triazoles derived from Indole-3-acetic acid have shown promising antibacterial activity, with some compounds exhibiting low minimum inhibitory concentration (MIC) values against bacteria like P. aeruginosa and K. pneumoniae. nih.gov
Antifungal Properties Investigations
Indole derivatives have also been investigated for their antifungal properties. nih.govijpsr.com Some synthesized indole acetic acid derivatives have shown activity against various fungal strains. nih.gov The broad-spectrum antimicrobial potential of the indole scaffold extends to include antifungal effects. rjptonline.orggoogle.com
For example, certain triazole derivatives of indole-3-acetic acid have been evaluated for their antifungal activity. nih.gov While the antibacterial effects were more pronounced in some studies, specific derivatives did show inhibitory effects against certain fungal strains. nih.gov Further research into the structural modifications of this compound could lead to the development of more potent antifungal agents.
Explorations of Anticancer and Cytotoxic Potential in Cellular Lines
The anticancer potential of indole derivatives has been a subject of extensive research. The presence and position of substituents on the indole ring, such as a methoxy group, are critical in defining their cytotoxic efficacy and mechanism of action.
Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. Research has shown that the methoxy group can enhance the cytotoxic effects of the indole core. For instance, studies on various methoxy-indole derivatives have reported significant growth inhibition in cell lines derived from leukemia, lung, breast, prostate, and colon cancers. nih.govmdpi.com
One study highlighted a 2-aryl-3-aroyl indole analogue featuring a methoxy group at the 7-position, which was found to be strongly cytotoxic against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines. nih.gov Similarly, other research has pointed to the effectiveness of 1-benzenesulfonyl-7-methoxy-1H-indole against murine leukemia (P388) and human colon cancer (HCT116) cells, where it exhibited cytotoxic effects at micromolar concentrations. While specific data for this compound is limited, the activity of these related compounds underscores the potential of the 7-methoxyindole scaffold in cancer research. Another phytoalexin derivative, 1-methoxybrassinin, showed a pronounced inhibitory effect on the growth of Caco-2 colon cancer cells with an IC₅₀ value of 8.2 µM. csfarmacie.cz
Table 1: Cytotoxic Activity of Selected Methoxy-Indole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-7-methoxyindole | SK-OV-3 | Ovarian | <5 | nih.gov |
| 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-7-methoxyindole | NCI-H460 | Lung | <5 | nih.gov |
| 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-7-methoxyindole | DU-145 | Prostate | <5 | nih.gov |
| 1-Methoxybrassinin | Caco-2 | Colon | 8.2 | csfarmacie.cz |
| 5-methoxy-1H-indole-2-carbohydrazide derivative (5o) | ZR-75 | Breast | 1.69 | nih.gov |
| 5-hydroxyindole-3-carboxylic acid ester derivative (5d) | MCF-7 | Breast | 4.7 | brieflands.com |
The mechanisms underlying the cytotoxic effects of indole derivatives are multifaceted. For 7-methoxy-indole structures, one proposed mechanism involves interaction with DNA. It has been suggested that the methoxy group at the C-7 position can influence the molecule's DNA binding affinity and selectivity, which may enhance its cytotoxicity against certain cancer cells. Some methoxyindole chalcone (B49325) hybrids have been shown to interact with DNA primarily through groove binding. researchgate.net
Another key mechanism associated with the cytotoxicity of indole-3-acetic acid (IAA) involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net The metabolic oxidation of IAA can produce radicals that lead to oxidative stress, causing damage to crucial cellular components like lipids, proteins, and DNA, ultimately culminating in cell death through apoptosis or necrosis. nih.govresearchgate.net Furthermore, certain complex indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a process vital for cell division. nih.govmdpi.com This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Enzyme Inhibition Studies
The this compound scaffold has been explored for its potential to inhibit various enzymes implicated in disease, including protein kinases, aldose reductase, and cholinesterases.
Indole and its analogues are recognized as "privileged structures" in the design of protein kinase inhibitors, which are crucial targets in cancer therapy. depositolegale.itnih.gov The 7-methoxy substitution has been specifically noted for its role in directing the inhibitory activity of compounds. In a study on related azaindoles, the presence of a methoxy group was found to confer potent inhibitory activity against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov
Other related methoxy-indole structures have demonstrated significant inhibition against a panel of kinases. For example, indirubin (B1684374) derivatives, which are bis-indoles, are known protein kinase inhibitors, and the introduction of methoxy groups can enhance this activity. nih.govacs.org 5,5'-dimethoxyindirubin was found to be more than ten times more active than the parent indirubin against cyclin-dependent kinases (CDK) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govacs.org While direct inhibitory data for this compound is not widely available, the consistent activity of structurally similar compounds suggests its potential in this area.
Table 2: Protein Kinase Inhibition by Selected Methoxy-Indole Derivatives
| Compound | Kinase Target | IC₅₀ | Source |
|---|---|---|---|
| Indolin-2-one derivative (9) | VEGFR-2 | 56.74 nM | mdpi.com |
| Indolin-2-one derivative (9) | CDK-2 | 9.39 nM | mdpi.com |
| Indolin-2-one derivative (20) | VEGFR-2 | 61.31 nM | mdpi.com |
| Indolin-2-one derivative (20) | CDK-2 | 12.8 nM | mdpi.com |
| Oxindole–indole conjugate (5) | CDK4 | 1.26 µM | depositolegale.it |
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions associated with diabetes mellitus. nih.gov Inhibition of this enzyme is a key therapeutic strategy for preventing diabetic complications. Indole-1-acetic acid derivatives have been identified as a promising class of aldose reductase inhibitors (ARIs). nih.gov
Research on structurally related tetrahydropyridoindoles demonstrated that indole-1-acetic acid derivatives possess inhibitory activity against aldose reductase (ALR2). sci-hub.se In one study, the replacement of a methoxy group with a more polar carboxyl group did not significantly alter the inhibition activity, suggesting that the core indole acetic acid structure is crucial for binding to the enzyme. sci-hub.se Given that indole-based acetic acids are established scaffolds for ARIs, this compound represents a compound of interest for further investigation in this context. acs.orgnih.gov
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary therapeutic agents for managing the symptoms of Alzheimer's disease. Methoxy-activated indoles have been reported to possess anticholinesterase properties. nih.govchim.it
Studies on various methoxyindole derivatives have demonstrated a range of inhibitory activities against both AChE and BChE. For example, a derivative containing a 6-methoxy indole moiety was identified as a potent BChE inhibitor with an IC₅₀ value of 1.21 µM and was predicted to form a hydrogen bond with the enzyme's active site. mdpi.com Another study on indole-based thiadiazoles showed that derivatives with a methoxy group exhibited moderate inhibitory potential against acetylcholinesterase. sci-hub.se These findings suggest that the this compound structure could also interact with and inhibit cholinesterase enzymes.
Table 3: Cholinesterase Inhibition by Selected Methoxy-Indole Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzothiazolone-indole hybrid (M13) | BChE | 1.21 | mdpi.com |
| Benzothiazolone-indole hybrid (M13) | AChE | 5.03 | mdpi.com |
| Indole-thiadiazole derivative (11) | AChE | 11.40 | sci-hub.se |
| Indole-thiadiazole derivative (11) | BChE | 9.70 | sci-hub.se |
| Indole-based Azine (12) | AChE | 6.11 | nih.gov |
Receptor Binding and Interaction Studies of this compound
Investigations into Binding Affinity for Biological Receptors (e.g., Serotonin (B10506) Receptors, CRTH2)
Currently, there is a lack of specific published studies detailing the binding affinity of this compound for key biological targets such as serotonin receptors or the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
While many indole-based molecules are known to interact with serotonin receptors, and various indole-3-acetic acid derivatives have been investigated as CRTH2 receptor antagonists, specific binding data (like Ki or IC50 values) for this compound remains uncharacterized in the available literature. tandfonline.comnih.govnih.govgoogle.com General research on related compounds suggests that the position of substituents on the indole ring, such as the methoxy group at position 7, can significantly influence receptor interaction and binding selectivity. chim.it However, without direct experimental investigation, the specific binding profile of this compound cannot be confirmed.
Table 1: Summary of Research Status on Receptor Binding for this compound
| Receptor Target | Binding Affinity Data (Ki, IC50) | Research Findings Summary |
|---|---|---|
| Serotonin Receptors | Not Available | No specific studies have been published detailing the binding affinity. |
Synergistic Effects with Other Phytochemicals in Biological Systems
The investigation into the synergistic effects of this compound with other phytochemicals is another area where specific research is not currently available. The study of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a complex field. explorationpub.comnih.gov
Hypothetically, as an indole-containing compound, it could potentially act in concert with other plant-derived molecules, such as polyphenols or flavonoids, to enhance biological effects like antioxidant or anti-inflammatory activity. smolecule.comnih.gov For instance, research on other phytochemicals has demonstrated that their combined use can lead to improved bioavailability or enhanced therapeutic outcomes. nih.gov However, no specific studies or experimental data have been published that document or quantify any synergistic interactions between this compound and other phytochemicals.
Table 2: Summary of Research Status on Synergistic Effects for this compound
| Combined Phytochemical | Biological System | Documented Synergistic Effect |
|---|
Tryptophan Metabolic Pathways
Indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants, is synthesized through various pathways, with the amino acid L-tryptophan serving as the primary precursor in most instances. e3s-conferences.orgrsc.org Both plants and a wide array of microorganisms can produce IAA. e3s-conferences.orgnih.gov In bacteria, at least five distinct tryptophan-dependent pathways for IAA biosynthesis have been identified: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. researchgate.netfrontiersin.org Additionally, a tryptophan-independent pathway exists, though the specific enzymes involved are not yet fully understood. nih.govnih.gov
The IPyA pathway is considered a major route for IAA synthesis in both plants and many bacteria. oup.compublish.csiro.au In this pathway, tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase. oup.com Subsequently, indole-3-pyruvate decarboxylase (IPDC) catalyzes the decarboxylation of IPyA to indole-3-acetaldehyde (IAAld), which is then oxidized to form IAA. oup.comoup.com
The IAM pathway has been extensively studied, particularly in phytopathogenic bacteria. nih.gov It involves the conversion of tryptophan to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA and ammonia (B1221849) by IAM hydrolase. nih.govapsnet.org
In the TAM pathway, tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. nih.gov Tryptamine is then oxidized to IAAld by an amine oxidase, and finally, IAAld is converted to IAA. nih.gov
The IAN pathway is another route for IAA production. biorxiv.org While the complete pathway is still being elucidated, it is known to proceed through the intermediate indole-3-acetonitrile. biorxiv.org
The TSO pathway, which has been reported in Pseudomonas fluorescens, involves the direct conversion of tryptophan to IAAld by a side-chain oxidase, followed by the conversion of IAAld to IAA. nih.gov
Microbial Synthesis of Indole-3-acetic Acid and Substituted Analogs
A diverse range of microorganisms, including bacteria and fungi, are capable of synthesizing IAA and its analogs. nih.govnih.gov This production is not limited to plant-associated microbes; it is also observed in bacteria from various environments, including aquatic systems and animal digestive tracts. oup.com The ability of microbes to produce IAA can have significant effects on their interactions with host organisms, ranging from promoting plant growth to causing disease. nih.gov
Biosynthetic Routes in Microorganisms (e.g., Enterobacter cloacae, Pseudomonas savastanoi)
Enterobacter cloacae is a soil bacterium known to produce high levels of IAA, primarily through the indolepyruvate (IPyA) pathway. oup.comnih.gov In this bacterium, the expression of the ipdC gene, which encodes the key enzyme indolepyruvate decarboxylase, is induced by tryptophan. nih.gov The production of IAA in E. cloacae is also influenced by the presence of aromatic and branched-chain amino acids. oup.comnih.gov
Pseudomonas savastanoi, a phytopathogen that causes tumor-like growths on various plants, utilizes the indole-3-acetamide (IAM) pathway for IAA synthesis. nih.govfrontiersin.org The genes responsible for this pathway, iaaM (encoding tryptophan-2-monooxygenase) and iaaH (encoding indole-3-acetamide hydrolase), are often located on a plasmid and are crucial for the bacterium's virulence. frontiersin.orgnih.gov Some strains of P. savastanoi have been found to possess multiple copies of the iaaM/iaaH operon, and evidence suggests the existence of an alternative, less-defined IAA biosynthesis pathway as well. frontiersin.orgnih.govresearchgate.net
Role of Key Enzymes (e.g., Indolepyruvate Decarboxylase, Tryptophan Monooxygenase)
Indolepyruvate Decarboxylase (IPDC) is a pivotal enzyme in the IPyA pathway, catalyzing the conversion of indole-3-pyruvic acid to indole-3-acetaldehyde. oup.comasm.org The gene encoding this enzyme, ipdC, has been identified and characterized in several bacteria, including Enterobacter cloacae and Erwinia herbicola. frontiersin.orgasm.org In E. cloacae, the expression of ipdC is regulated by the transcription factor TyrR in response to aromatic amino acids. nih.gov The activity of IPDC is a rate-limiting step in IAA production through this pathway. oup.com Studies with ipdC knockout mutants have demonstrated a significant reduction in IAA synthesis, confirming the enzyme's crucial role. asm.orgfrontiersin.org
Tryptophan Monooxygenase (IaaM) is the first key enzyme in the IAM pathway, responsible for the conversion of L-tryptophan to indole-3-acetamide. nih.govapsnet.orgresearchgate.net This enzyme, along with indole-3-acetamide hydrolase (IaaH), is essential for IAA production in pathogenic bacteria like Pseudomonas savastanoi and Agrobacterium tumefaciens. nih.govapsnet.org The gene encoding tryptophan monooxygenase, iaaM or tms1, has been identified in various bacteria and even in some fungi. apsnet.orgresearchgate.net The enzyme is specific for the L-isomer of tryptophan and its activity can be inhibited by the end product, indole-3-acetamide. researchgate.net
Genetic Alterations for Enhanced Microbial Production
Genetic engineering has been employed to enhance the production of IAA and its substituted analogs in microorganisms. wipo.int By altering the inherent regulatory mechanisms of the tryptophan biosynthetic pathway in bacteria like Escherichia coli, it is possible to increase the flux towards tryptophan and subsequently to IAA. wipo.int Overexpression of the genes involved in the IAM pathway, specifically iaaM and iaaH from Pseudomonas savastanoi, in E. coli has been shown to significantly increase IAA production. igem.wiki These genetically modified bacteria can then be used in fermentation processes for the large-scale production of these compounds. wipo.int
Microbial Degradation and Transformation Mechanisms
In addition to synthesis, a significant number of microorganisms possess the ability to degrade or transform IAA. asm.orgnih.gov This capability plays a crucial role in regulating the levels of this potent phytohormone in the environment and in plant-microbe interactions. mdpi.com
Aerobic degradation of IAA has been reported in several bacterial genera, including Pseudomonas, Burkholderia, Bradyrhizobium, and Acinetobacter. asm.orgmdpi.com A well-characterized aerobic pathway involves a gene cluster named iac, first identified in Pseudomonas putida 1290. mdpi.comnih.gov This pathway converts IAA to catechol, which is then further metabolized. asm.orgmdpi.com
An anaerobic degradation pathway for IAA has also been proposed in bacteria such as Azoarcus evansii and Aromatoleum aromaticum. asm.orgnih.gov This pathway is thought to proceed through different intermediates compared to the aerobic route. nih.gov
Microbial transformation of indole, a precursor to IAA, can also lead to various other compounds. frontiersin.org For instance, the degradation of indole can produce oxindole, isatin, and anthranilate. frontiersin.org The specific degradation and transformation pathways can be strain-dependent. frontiersin.org
Natural Occurrence and Production in Plants and Microorganisms
Indole-3-acetic acid is a naturally occurring compound found in both plants and a wide variety of microorganisms. e3s-conferences.orgnih.govnih.gov In plants, IAA is a primary auxin that regulates almost every aspect of growth and development, from cell division and elongation to fruit development and senescence. e3s-conferences.orgnih.gov It is predominantly synthesized in the apical buds and young leaves. wikipedia.org
Microorganisms, including bacteria and fungi, are also significant producers of IAA. nih.govnih.gov This production is widespread among plant-associated microbes, such as those found in the rhizosphere (the soil region around plant roots). e3s-conferences.orgresearchgate.net Bacterial genera known to produce IAA include Agrobacterium, Azospirillum, Bacillus, Enterobacter, Pseudomonas, and Rhizobium. rsc.orghmdb.ca Fungi, including various species of Trichoderma and the ectomycorrhizal fungus Tricholoma vaccinum, also synthesize and secrete IAA. biorxiv.orgwikipedia.org
The production of IAA by microorganisms is often dependent on the availability of tryptophan in their environment, which can be sourced from root exudates or decaying organic matter. rsc.org The ability of these microbes to produce IAA is a key factor in their interactions with plants, which can be beneficial, pathogenic, or symbiotic. nih.gov
Structure Activity Relationship Sar Studies of 7 Methoxy Indole 1 Acetic Acid and Analogs
Impact of Methoxy (B1213986) Group Position and Substitution on Biological Activity
The position and substitution of the methoxy group on the indole (B1671886) ring are critical determinants of biological activity. The methoxy group, being an electron-donating substituent, can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Research on various indole derivatives has demonstrated that the location of the methoxy group can profoundly impact efficacy. For instance, in a series of indole-based Schiff base derivatives, a methoxy group at the C5 position was strategically introduced to enhance lipophilicity, electronic delocalization, and π-stacking within the enzyme active site, which proved to be a viable strategy for enhancing α-glucosidase inhibition. mdpi.com In other studies, substitution at the C7 position of the indole ring with a methoxy group has been shown to be favorable for certain biological activities. For example, a 7-methoxy substituted analog was found to be a potent inhibitor of tubulin assembly, with activity comparable to a lead compound in a series of anticancer agents. nih.gov The presence of a methoxy group on the indole ring has been a research focus for its potential medicinal applications. chim.it
The following table summarizes the observed impact of methoxy group positioning on the biological activity of selected indole derivatives.
| Compound Series | Methoxy Position | Observed Biological Effect | Reference |
| Indole-based Schiff bases | C5 | Enhanced α-glucosidase inhibitory activity | mdpi.com |
| 2-aryl-3-aroylindoles | C7 | Potent inhibition of tubulin assembly | nih.gov |
| General Methoxyindoles | Various | Modulation of Aryl Hydrocarbon Receptor (AhR) activity | nih.gov |
It is evident that the placement of the methoxy group is a key consideration in the design of biologically active indole compounds. The specific position for optimal activity is target-dependent, highlighting the intricate nature of molecular interactions.
Influence of Acetic Acid Side Chain Modifications
Modifications to the acetic acid side chain of indole-1-acetic acid derivatives can significantly affect their pharmacological properties. These modifications can alter the molecule's acidity, polarity, and ability to interact with target proteins.
Studies on related indole acetic acid derivatives have shown that changes to the side chain can modulate activity. For example, the conversion of the carboxylic acid to a carboxamide or sulfonate can introduce new interaction points and alter the compound's pharmacokinetic profile. nih.gov The length and flexibility of the side chain are also important factors. While specific studies focusing solely on the modification of the acetic acid side chain of 7-Methoxy-indole-1-acetic acid are limited in the public domain, general principles from related compounds suggest that this is a critical area for SAR exploration. For instance, in a study of substituted indole acetic acid derivatives as aldose reductase inhibitors, marked differences in activity were observed between 1- and 3-indole acetic acid derivatives, underscoring the importance of the side chain's point of attachment. nih.gov
Key modifications to the acetic acid side chain and their potential impact are outlined below:
Esterification: Can increase lipophilicity and cell permeability, potentially acting as a prodrug strategy.
Amidation: Can introduce hydrogen bonding capabilities and alter the charge distribution.
Chain length modification: Can affect the positioning of the acidic group relative to the indole core, influencing binding affinity.
Introduction of conformational constraints: Can lock the side chain in a specific orientation, potentially increasing selectivity for a particular target.
These modifications offer a versatile approach to fine-tuning the biological activity of this compound analogs.
Effects of Indole Ring Substitutions on Pharmacological Profiles
Beyond the methoxy group, substitutions at other positions on the indole ring play a pivotal role in modulating the pharmacological profiles of this compound analogs. The nature and position of these substituents can influence a wide range of properties, including binding affinity, selectivity, and metabolic stability.
Research has shown that the introduction of various functional groups at different positions of the indole nucleus can lead to significant changes in biological activity. For instance, halogen substitutions, such as chlorine or bromine, can enhance potency in some cases. acs.org Conversely, the introduction of bulky groups may lead to steric hindrance and a decrease in activity. The electronic properties of the substituents are also crucial; electron-withdrawing groups can have opposite effects to electron-donating groups. researchgate.net
A study on prodolic acid analogs demonstrated that indole ring substitution enhanced anti-inflammatory activity by interfering with hydroxylation reactions, thereby prolonging the serum half-life. nih.gov This highlights the importance of considering metabolic pathways when designing substituted indole analogs.
The following table provides examples of indole ring substitutions and their observed effects on pharmacological activity in various indole-based compounds.
| Position of Substitution | Substituent | Effect on Pharmacological Profile | Reference |
| C5 | Halogen (e.g., Bromine) | Necessary for resistance-modifying agent activity | acs.org |
| C4 | Various | Least favorable position for CysLT1 antagonist activity | researchgate.net |
| C7 | Halogen (e.g., Fluorine) | Can reduce cytotoxicity in some analogs | acs.org |
| C3 | Various | Can be modified to interact with specific binding pockets | acs.org |
Design of Novel Analogs for Targeted Research Applications
The design of novel analogs of this compound is a key strategy for developing tools for targeted research applications. By systematically modifying the core structure, researchers can create molecules with enhanced potency, selectivity, and desired pharmacokinetic properties for investigating specific biological pathways or therapeutic targets.
The design process often begins with a lead compound, such as this compound, and involves iterative cycles of chemical synthesis and biological evaluation. For example, in the development of anticancer agents, analogs of OXi8006, a 6-methoxyindole (B132359) derivative, were synthesized with modifications to the 3-aroyl moiety and the fused aryl ring to improve tubulin assembly inhibition. nih.gov Similarly, novel 7-azaindole (B17877) analogs have been designed and synthesized as potential PARP inhibitors for cancer therapy. ijper.org
The design of these novel analogs is often guided by computational methods, which can predict how a molecule will interact with its target. This rational design approach can accelerate the discovery of new research tools and potential therapeutic agents. The synthesis of novel analogs of various indole derivatives is a common theme in medicinal chemistry, aiming to improve upon existing biological activities. amanote.comresearchgate.net
In Silico Approaches and Molecular Modeling for SAR Analysis
In silico approaches and molecular modeling have become indispensable tools for the SAR analysis of this compound and its analogs. These computational methods provide valuable insights into the molecular interactions between a ligand and its target, helping to rationalize observed biological data and guide the design of new compounds.
Commonly used in silico techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity. Molecular docking studies have been successfully used to understand the binding modes of indole derivatives with various enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. nih.gov
These computational approaches, when used in conjunction with experimental data, can significantly enhance the understanding of SAR and accelerate the drug discovery and development process. For instance, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to identify compounds with favorable pharmacokinetic properties early in the design phase. mdpi.com
Analytical Methodologies in 7 Methoxy Indole 1 Acetic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is pivotal for determining the molecular structure and confirming the identity of synthesized or isolated 7-Methoxy-indole-1-acetic acid. Each technique provides unique insights into the compound's functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural confirmation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
¹H-NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For an indole (B1671886) acetic acid derivative, characteristic signals include those from the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the methoxy (B1213986) group.
¹³C-NMR spectra provide information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic, methoxy).
| Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 | Broad singlet |
| Indole N-H | ~10.7 | Singlet |
| Aromatic Protons (Indole Ring) | 6.7 - 7.3 | Multiple signals |
| Methoxy Protons (-OCH₃) | ~3.74 | Singlet |
| Methylene Protons (-CH₂-) | ~3.62 | Singlet |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Key functional groups and their expected absorption regions include:
O-H stretch from the carboxylic acid group, which appears as a very broad band.
C-H stretches from the aromatic ring and the aliphatic side chain.
C=O stretch from the carboxylic acid, which is typically a strong, sharp absorption.
C=C stretches within the aromatic indole ring.
C-O stretch from the methoxy group and the carboxylic acid.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretching | 3300 - 2500 (Broad) |
| Aromatic C-H | C-H Stretching | 3100 - 3000 |
| Aliphatic C-H (-CH₂-) | C-H Stretching | 3000 - 2850 |
| Carboxylic Acid (C=O) | C=O Stretching | 1725 - 1700 |
| Aromatic C=C | C=C Stretching | 1620 - 1450 |
| Aromatic Ether (C-O-C) | C-O Stretching | 1275 - 1200 (Asymmetric) & 1075 - 1020 (Symmetric) |
The spectrum for indole-3-acetic acid, a related compound, shows a characteristic indole NH-band around 3389 cm⁻¹, a broad hydrogen-bonded -OH stretching band between 2730 to 3127 cm⁻¹, and a strong carboxylic group (C=O) stretching peak at 1701 cm⁻¹. researchgate.net Similar peaks are expected for this compound, with additional strong bands corresponding to the C-O stretching of the methoxy group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₁NO₃), HRMS can confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.
The technique typically involves ionizing the molecule (e.g., via electrospray ionization, ESI) and then analyzing the ions. The molecular formula C₁₁H₁₁NO₃ has a calculated exact mass of 205.0739 g/mol . massbank.eunih.gov HRMS analysis would be expected to find a molecular ion peak corresponding to this mass. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information based on the resulting fragment ions. A common fragmentation pattern for this molecule would be the loss of the acetic acid group (-CH₂COOH).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Calculated Exact Mass | 205.0739 |
| Expected [M+H]⁺ Ion (m/z) | 206.0812 |
| Expected [M-H]⁻ Ion (m/z) | 204.0666 |
| Major Fragment Ion ([M+H - COOHCH₂]⁺) (m/z) | ~160.075 |
Data derived from the molecular formula and typical fragmentation patterns observed for related structures. massbank.eu
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The indole ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. Indole-3-acetic acid and its ring-substituted derivatives typically exhibit two to four absorbance maxima in the 260-310 nm range, with further maxima between 200-230 nm. nih.gov A prominent peak for indole derivatives is often observed around 280 nm. researchgate.net
This property is highly useful for the quantitative analysis of the compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at a specific wavelength (λmax) for a series of standard solutions, a calibration curve can be constructed. This curve can then be used to determine the concentration of this compound in unknown samples. acs.org This method is often employed as a detection technique in chromatographic systems like HPLC.
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for performing precise quantification, especially at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC/MS) is the premier technique for the sensitive and selective trace analysis of this compound in complex biological or environmental samples. ccspublishing.org.cn The method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov
A typical LC/MS method involves:
Separation: A reverse-phase C18 column is commonly used to separate the compound from other matrix components. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol.
Ionization: After separation, the compound enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is frequently used, which generates the protonated molecular ion [M+H]⁺ at an m/z of approximately 206.08. mdpi.com
Detection: For high selectivity and sensitivity, detection is often performed using tandem mass spectrometry (MS/MS) in a mode known as multiple reaction monitoring (MRM). nih.gov In MRM, the precursor ion (the [M+H]⁺ ion) is selected and fragmented, and a specific, characteristic product ion (e.g., m/z ~160.08, corresponding to the indole core after loss of the side chain) is monitored. massbank.eumdpi.com This highly specific transition allows for accurate quantification even in the presence of co-eluting interferences.
This approach enables the detection and quantification of this compound at very low levels, making it suitable for metabolomics, pharmacokinetic, and environmental monitoring studies.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of indole acetic acids, which are typically not volatile enough for direct GC analysis, a derivatization step is essential. This process involves chemically modifying the analyte to increase its volatility and thermal stability.
Research Findings:
In the analysis of indole-3-acetic acid (IAA) and its analogs, a common derivatization technique is methylation of the carboxylic acid group. academicjournals.org This can be achieved using reagents like diazomethane (B1218177) or through safer alternatives such as aqueous chloroformate derivatization, which prepares alkyl esters of the indole-3-acetic acid. nih.gov Following derivatization, the sample is injected into the gas chromatograph.
The separation is typically performed on a capillary column, such as a DB 35-MS or an Elite-5MS, which has a stationary phase like 5% diphenyl/95% dimethylpolysiloxane. nih.govsemanticscholar.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. nih.gov
Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.govresearchgate.net Isotope dilution GC/MS, using an internal standard like [¹³C₆]Indole-3-acetic acid, is an effective method for accurate quantification. nih.gov
Table 1: Typical GC/MS Parameters for Indole Acetic Acid Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Derivatization | Methylation (e.g., with diazomethane or BCl₃-methanol) | academicjournals.org |
| Column | Capillary column (e.g., DB 35-MS, Elite-5MS) | nih.govsemanticscholar.org |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Splitless or Split | nih.gov |
| Oven Program | Temperature gradient (e.g., 70°C to 260°C) | semanticscholar.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | semanticscholar.org |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | nih.govresearchgate.net |
High-Speed Countercurrent Chromatography (HSCCC) for Purification
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is particularly useful for the separation and purification of natural products from complex crude extracts.
Research Findings:
While specific applications of HSCCC for the purification of this compound are not widely documented, the technique has been successfully used to isolate and purify structurally related compounds and other natural products. For instance, HSCCC was employed to separate gliotoxin (B1671588) and bisdethiobis(methylthio)gliotoxin (B161258) from a crude extract of Alternaria alternata. mdpi.com In this application, a two-phase solvent system was used, and the compounds were separated based on their differential partitioning between the stationary and mobile liquid phases. mdpi.com The purity of the isolated fractions was then confirmed by HPLC analysis. mdpi.com
The successful application of HSCCC relies on the careful selection of a two-phase solvent system that provides an ideal partition coefficient (K) for the target compound. This ensures efficient separation and recovery. For a compound like this compound, a systematic approach would be required to identify a suitable solvent system (e.g., a hexane-ethyl acetate-methanol-water system) to achieve purification from either a synthetic reaction mixture or a biological extract.
X-Ray Diffraction for Structural Elucidation
Research Findings:
The crystal structure of this compound has not been specifically reported in publicly available databases. However, the structures of closely related indole derivatives have been elucidated using this method, providing insight into the expected structural features. For example, the crystal structure of 9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole, which contains a 7-methoxy-indole moiety, was determined. researchgate.net
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the diffraction pattern is recorded. The data collected are then used to solve and refine the crystal structure. The results of such an analysis include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and size of the repeating unit in the crystal. This information is critical for understanding the solid-state properties of the compound.
Table 2: Example Crystallographic Data for a Related 7-Methoxy-Indole Derivative (9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole)
| Parameter | Value | Source |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | I4₁/a | researchgate.net |
| a (Å) | 14.662(1) | researchgate.net |
| c (Å) | 26.049(2) | researchgate.net |
| Volume (ų) | 5599.9 | researchgate.net |
| Z (molecules/unit cell) | 16 | researchgate.net |
| Temperature (K) | 298 | researchgate.net |
| R-factor | 0.0461 | researchgate.net |
Bioanalytical Method Development for Biological Matrices (excluding human samples)
Developing a robust bioanalytical method is essential for pharmacokinetic and metabolic studies, allowing for the accurate quantification of a drug or compound in biological fluids and tissues. For this compound, a typical matrix for such studies would be rat plasma. The development and validation of such a method, often using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), follows stringent guidelines to ensure reliability.
Research Findings:
The development of a bioanalytical method for a compound like this compound in rat plasma would involve several key steps.
Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). jabonline.innih.gov The goal is to remove interfering substances while maximizing the recovery of the analyte.
Chromatographic Separation: UPLC is favored for its high resolution and speed. A reversed-phase column (e.g., C18) is typically used. jabonline.in The mobile phase usually consists of an aqueous component (often with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol). A gradient elution is often employed to ensure good separation from endogenous plasma components. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source for indole acetic acid derivatives. jabonline.in The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This process requires careful optimization of MS parameters, including cone voltage and collision energy. jabonline.innih.gov
Method Validation: Once developed, the method must be validated according to established guidelines. This involves assessing its selectivity, linearity (calibration curve), accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term storage). nih.gov
Table 3: Key Parameters in Bioanalytical Method Development and Validation
| Parameter | Description | Example/Target | Source(s) |
| Sample Preparation | Extraction of analyte from plasma. | Protein Precipitation, LLE, SPE | jabonline.innih.gov |
| Chromatography | Separation of analyte from matrix components. | UPLC with C18 column, gradient elution | jabonline.innih.gov |
| Detection | Sensitive and selective quantification. | ESI-MS/MS in MRM mode | jabonline.innih.gov |
| Linearity (r²) | Correlation of response to concentration. | >0.99 | nih.gov |
| Accuracy | Closeness of measured value to true value. | Within ±15% (±20% at LLOQ) | nih.gov |
| Precision (RSD%) | Repeatability of measurements. | ≤15% (≤20% at LLOQ) | nih.gov |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible | nih.gov |
| Stability | Analyte stability in matrix under various conditions. | Assessed for freeze-thaw, bench-top, long-term | nih.gov |
Future Research Directions and Translational Perspectives Excluding Clinical
Exploration of Undiscovered Biological Activities
While the biological activities of many indole (B1671886) derivatives have been extensively studied, the specific profile of 7-Methoxy-indole-1-acetic acid remains largely uncharted territory. The indole nucleus is a versatile pharmacophore, and its derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netchula.ac.th Future research should focus on a systematic evaluation of this compound across a diverse panel of biological assays to uncover its latent therapeutic potential.
Initial investigations could explore its efficacy against various cancer cell lines, with a particular focus on mechanisms that may be influenced by the 7-methoxy substitution. researchgate.netnih.gov Furthermore, its potential as an antimicrobial agent against a spectrum of pathogenic bacteria and fungi warrants investigation. The anti-inflammatory and antioxidant capacities of this compound should also be systematically assessed, as many indole-containing compounds have shown promise in these areas. researchgate.net
Table 1: Potential Biological Activities for Future Investigation
| Biological Activity | Potential Research Focus |
| Anticancer | Screening against various cancer cell lines (e.g., breast, lung, colon); investigation of mechanisms of action. |
| Antimicrobial | Testing against pathogenic bacteria (Gram-positive and Gram-negative) and fungi. |
| Anti-inflammatory | Evaluation in cellular models of inflammation; assessment of effects on inflammatory pathways. |
| Antioxidant | Determination of free radical scavenging activity and protective effects against oxidative stress. |
| Neuroprotective | Investigation of its potential to protect neuronal cells from damage in models of neurodegenerative diseases. |
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of methoxy-activated indoles is a well-established area of organic chemistry, with methods such as the Fischer, Bischler, and Hemetsberger indole syntheses being commonly employed. chim.it However, the development of more advanced and efficient synthetic routes for creating complex analogs of this compound is a crucial area for future research. These advanced methods would enable the generation of a diverse library of related compounds with modified properties.
Future synthetic strategies could focus on late-stage functionalization of the 7-methoxyindole (B1360046) core, allowing for the rapid introduction of various substituents at different positions of the indole ring. The development of novel catalytic methods for the construction of the indole nucleus itself could also lead to more efficient and versatile syntheses. chim.it The synthesis of analogs with different functional groups in place of the acetic acid moiety at the 1-position could also unlock new biological activities.
Engineering Microbial Strains for Specific Indole Metabolite Production
The biosynthesis of indole derivatives in microbial systems offers a sustainable and scalable alternative to chemical synthesis. While the microbial production of indole-3-acetic acid is well-documented, the specific biosynthesis of this compound has not been extensively explored. researchgate.net Future research could focus on engineering microbial strains, such as Escherichia coli or yeast, to produce this specific metabolite.
This could be achieved by introducing and optimizing biosynthetic pathways from related organisms or by evolving existing enzymes to have the desired regioselectivity for methoxylation. For instance, studies on the rat pineal gland have shown the enzymatic conversion of methoxytryptophan to methoxyindole acetic acid, suggesting that similar enzymatic pathways could be harnessed in microbial systems. nih.gov The microbial transformation of readily available precursors, such as 7-methoxyflavanone, by fungi like Aspergillus niger also demonstrates the potential of microorganisms to perform specific modifications on methoxylated aromatic compounds. nih.gov
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) is a powerful tool for identifying novel biological targets for small molecules. nih.gov A library of compounds based on the this compound scaffold could be screened against a wide range of biological targets to identify novel protein-ligand interactions. This approach could uncover unexpected therapeutic applications for this class of compounds.
Cell-based HTS assays can be employed to assess the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and signal transduction. nih.gov Furthermore, target-based screening against specific enzymes or receptors could identify direct molecular targets. The data generated from HTS campaigns can provide valuable insights into the structure-activity relationships of 7-methoxyindole derivatives and guide the design of more potent and selective compounds.
Application in Agricultural Biotechnology Research
Given the structural similarity of this compound to the plant hormone indole-3-acetic acid (IAA), its potential applications in agricultural biotechnology are a compelling area for future research. While 6-methoxyindole-3-acetic acid has been investigated as a plant growth regulator, the effects of the 7-methoxy isomer are not well understood. lookchem.com
Research in this area could focus on evaluating the effects of this compound on various aspects of plant growth and development, including root formation, shoot elongation, and fruit development. mdpi.com Its potential to enhance crop yield and improve plant health, particularly under stress conditions such as drought, should be investigated. nih.govresearchgate.net Understanding how the 7-methoxy substitution influences auxin activity could lead to the development of novel plant growth regulators with improved properties.
Design of New Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for studying biological pathways and identifying the molecular targets of bioactive compounds. nih.govethz.chnih.gov The this compound scaffold can serve as a starting point for the design and synthesis of novel chemical probes. These probes could be used to investigate the mechanism of action of this compound and to identify its binding partners in cells.
Probes can be designed with various functionalities, such as fluorescent tags for imaging, biotin tags for affinity purification, or photo-crosslinking groups to covalently label binding partners. unimi.it The development of such probes would be invaluable for elucidating the biological pathways modulated by this compound and for validating its potential therapeutic targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-Methoxy-indole-1-acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via alkylation of indole derivatives followed by methoxylation. For example, indole-1-acetic acid precursors can undergo methoxy substitution at the 7-position using methoxy-bearing reagents like methyl iodide under basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) is critical. Purity should be confirmed by HPLC (>95%) and NMR (e.g., absence of residual solvents) .
- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for indole:methoxy reagent) minimize side products. Monitor reaction progress via TLC .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Safety Protocols : Use fume hoods for ventilation, wear nitrile gloves, lab coats, and P95 respirators to avoid skin contact or inhalation. Avoid discharge into drains; collect waste in sealed containers for incineration .
- Stability : Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidation. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can confirm shelf life .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Data Analysis : Compare assay conditions (e.g., cell lines, concentrations, exposure times). For example, antimicrobial activity in E. coli may require higher concentrations (IC₅₀: 50 µM) than anticancer effects in HeLa cells (IC₅₀: 10 µM) due to membrane permeability differences. Validate results using orthogonal assays (e.g., flow cytometry vs. MTT) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies : Use molecular docking to predict binding affinity to targets (e.g., bacterial DNA gyrase vs. human topoisomerase II). Confirm with knockout models or enzyme inhibition assays .
Q. What strategies mitigate instability of this compound in aqueous solutions during pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin encapsulation to enhance solubility and stability. Monitor degradation via LC-MS/MS over 24 hours at 37°C. Adjust pH to 6.5–7.0 to reduce hydrolysis of the acetic acid moiety .
- In Vivo Testing : Administer via intravenous bolus with serial blood sampling. Compare plasma half-life with stabilized vs. free compound .
Methodological Considerations
Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?
- Analytical Techniques :
- NMR : Confirm methoxy (δ 3.8–4.0 ppm) and acetic acid (δ 2.5–3.0 ppm) protons.
- HRMS : Exact mass (theoretical for C₁₁H₁₁NO₃: 205.0739 Da) to verify molecular ion peaks.
- FT-IR : Detect carbonyl (1700–1720 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in model organisms?
- Isotopic Labeling : Synthesize ¹³C-labeled compound at the methoxy group to track metabolites via LC-MS. Administer to rodents and analyze urine/fecal samples at 0, 6, 12, and 24 hours.
- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Data Reporting and Reproducibility
Q. How should researchers address variability in spectroscopic data for this compound across laboratories?
- Standardization : Use certified reference materials (CRMs) for instrument calibration. Report solvent, temperature, and concentration in NMR/UV-Vis methods. Share raw data (e.g., .JCAMP files) in supplementary materials .
- Collaborative Trials : Conduct inter-laboratory studies to establish consensus spectra and acceptable error margins (±0.1 ppm for NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
